(2-Chloro-7-methylquinolin-3-yl)methanol

説明

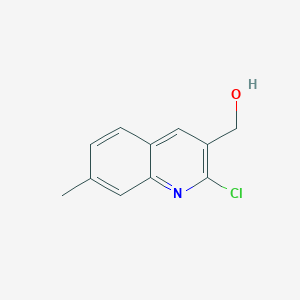

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2-chloro-7-methylquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULSNMQBGIVMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356674 | |

| Record name | (2-chloro-7-methylquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170848-22-3 | |

| Record name | (2-chloro-7-methylquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170848-22-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for (2-Chloro-7-methylquinolin-3-yl)methanol

The primary and most direct route to synthesizing this compound is through the chemical reduction of its corresponding aldehyde, 2-Chloro-7-methylquinoline-3-carbaldehyde (B1581332).

The conversion of the formyl group on the quinoline (B57606) core to a hydroxymethyl group is a critical step in obtaining this compound. This transformation is typically achieved using reducing agents capable of selectively reducing aldehydes to primary alcohols. The precursor, 2-Chloro-7-methylquinoline-3-carbaldehyde, is itself synthesized via the Vilsmeier-Haack reaction, starting from N-(3-tolyl)acetamide. nih.govresearchgate.netnih.gov In this reaction, a Vilsmeier-Haack adduct, prepared from phosphorus oxychloride and N,N-dimethylformamide, is reacted with N-(3-tolyl)acetamide and heated for several hours. nih.govresearchgate.net

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for the conversion of aldehydes to alcohols due to its mild nature and high selectivity. rsc.orgugm.ac.id The reduction of 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives is effectively carried out using NaBH₄. rsc.org While specific documentation for the 7-methyl isomer in methanol (B129727) is sparse, the general procedure involves dissolving the aldehyde in a suitable protic solvent, such as methanol or ethanol (B145695), followed by the addition of sodium borohydride. ugm.ac.id The reaction proceeds readily at room temperature. For closely related isomers like 2-chloro-8-methylquinoline-3-carbaldehyde, this reduction has been documented, yielding the corresponding methanol derivative. nih.gov

To enhance reaction efficiency, microwave-assisted organic synthesis has been applied to this reduction. nih.govresearchgate.net This method significantly reduces reaction times and can improve yields. nih.gov For the synthesis of analogous compounds such as (2-Chloro-6-methylquinolin-3-yl)methanol and (2-Chloro-8-methylquinolin-3-yl)methanol, a procedure involving the aldehyde, sodium borohydride, and a catalytic amount of montmorillonite (B579905) K-10 clay is utilized. nih.govnih.gov The solid mixture is irradiated in an open vessel with microwaves at 500 W for a short duration, typically 4-5 minutes. nih.govnih.gov The product is then extracted with ethyl acetate (B1210297) and purified via column chromatography. nih.govnih.gov Microwave irradiation offers a rapid and efficient alternative to conventional heating for this synthetic step. nih.gov

Table 1: Comparison of Synthetic Methods for Quinoline-3-methanols

| Parameter | Sodium Borohydride Reduction | Microwave-Assisted Synthesis |

|---|---|---|

| Starting Material | 2-Chloro-7-methylquinoline-3-carbaldehyde | 2-Chloro-7-methylquinoline-3-carbaldehyde |

| Reagents | Sodium borohydride | Sodium borohydride, Montmorillonite K-10 |

| Solvent | Methanol or Ethanol | Solvent-free |

| Conditions | Room Temperature | Microwave Irradiation (500 W) |

| Reaction Time | Typically longer | 4-5 minutes nih.govnih.gov |

| Key Advantage | Simplicity, mild conditions | Speed, efficiency nih.gov |

While direct reduction of the carbaldehyde is common, the quinoline core itself can be constructed through various classic reactions, which can be adapted to produce precursors for quinoline-3-methanols. These methods generally build the quinoline ring system from simpler acyclic precursors.

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. mdpi.comnih.govresearchgate.net By selecting appropriately substituted precursors, a 3-functionalized quinoline can be synthesized, which could then be converted to the 3-methanol derivative. The reaction is often catalyzed by acids or bases. nih.gov

Doebner-von Miller Reaction : This method synthesizes quinolines from an α,β-unsaturated carbonyl compound and an aniline (B41778) in the presence of a strong acid. mdpi.com

Combes Quinoline Synthesis : This route involves the reaction of anilines with 1,3-dicarbonyl compounds under acidic conditions to form 2,4-substituted quinolines. nih.gov

These alternative routes offer versatility in introducing various substituents onto the quinoline scaffold, although they represent a more indirect pathway to this compound compared to the reduction of the pre-formed carbaldehyde.

Reduction of 2-Chloro-7-methylquinoline-3-carbaldehyde

Derivatization and Chemical Reactivity of this compound

The hydroxyl group of this compound serves as a key functional handle for further chemical modifications. One of the notable transformations is its use in the Mitsunobu reaction to form new C-N bonds.

The Mitsunobu reaction facilitates the conversion of primary and secondary alcohols into esters, ethers, and other derivatives through a dehydration process with an acidic nucleophile. researchgate.netorganic-chemistry.org This reaction is particularly useful for forming C-N bonds by reacting the alcohol with nitrogen-containing compounds. nih.govresearchgate.net

The reaction of (2-chloroquinolin-3-yl)methanol (B155800) with various nitrogen heterocyclic compounds proceeds under standard Mitsunobu conditions. researchgate.net This involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), in a dry aprotic solvent like tetrahydrofuran (B95107) (THF). researchgate.net The triphenylphosphine and DEAD combine to activate the alcohol's hydroxyl group, making it a good leaving group. organic-chemistry.org Subsequently, a nitrogen atom from a heterocyclic compound acts as the nucleophile, displacing the activated hydroxyl group to form a new C-N bond. researchgate.net This reaction proceeds with a clean inversion of stereochemistry at the carbon center if it is chiral. organic-chemistry.org

This methodology has been successfully applied to couple (2-chloroquinolin-3-yl)methanol with heterocycles like quinazolinone, pyrimidone, and 2-oxoquinoline, yielding the corresponding N-alkylated products. researchgate.net

Table 2: Reagents for Mitsunobu Reaction

| Role | Reagent |

|---|---|

| Substrate | This compound |

| Reductant | Triphenylphosphine (PPh₃) researchgate.net |

| Oxidant | Diethyl azodicarboxylate (DEAD) researchgate.net |

| Nucleophile | Nitrogen Heterocyclic Compounds (e.g., quinazolinone) researchgate.net |

| Solvent | Tetrahydrofuran (THF) researchgate.net |

Conversion to 2-Chloro-3-(chloromethyl)quinoline Derivatives

The conversion of the primary alcohol group in this compound to a chloromethyl group is a key step to enhance its reactivity as an alkylating agent. This transformation is readily accomplished using thionyl chloride (SOCl₂). researchgate.net The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. A subsequent Sɴ2 attack by the chloride ion, either from another molecule of SOCl₂ or from the HCl generated in situ, displaces the chlorosulfite group to yield 2-chloro-3-(chloromethyl)-7-methylquinoline, with sulfur dioxide and hydrogen chloride as byproducts. This highly reactive intermediate is crucial for the synthesis of various derivatives, as seen in the N-alkylation of pyridones. nih.govnih.gov

Formation of Schiff's Bases

Schiff bases, or imines, are typically formed through the condensation of a primary amine with an aldehyde or ketone. mdpi.com Therefore, to generate Schiff bases from this compound, the alcohol must first be oxidized to the corresponding aldehyde, 2-chloro-7-methylquinoline-3-carbaldehyde. This aldehyde is a stable, crystalline solid and can be synthesized via the Vilsmeier-Haack reaction from N-(3-tolyl)acetamide. nih.govresearchgate.net

Once the aldehyde is obtained, it can be readily condensed with a variety of primary amines (including substituted anilines and hydrazines) to form the respective Schiff bases. rsc.orgresearchgate.net These reactions are typically carried out by refluxing the aldehyde and the amine in a solvent like ethanol or acetone. rsc.orgchemijournal.com The resulting 1-(2-chloro-7-methylquinolin-3-yl)-N-(substituted-phenyl)methanimines are versatile intermediates for synthesizing further heterocyclic systems. rsc.org

Generation of Fused Heterocyclic Systems

The functional groups on this compound and its derivatives allow for the construction of more complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry.

The synthesis of pyrazolo[3,4-b]quinolines can be achieved from derivatives of this compound. A common pathway involves the 2-chloro-7-methylquinoline-3-carbaldehyde intermediate. rsc.org This aldehyde can react with hydrazine (B178648) hydrate (B1144303) in a condensation-cyclization sequence. rsc.org The initial reaction forms a hydrazone, which can then undergo an intramolecular cyclization, often with the elimination of HCl, to form the fused pyrazole (B372694) ring, yielding a 1H-pyrazolo[3,4-b]quinoline derivative. rsc.orgnih.gov The specific reaction conditions and subsequent steps can be tailored to produce a variety of substituted pyrazoloquinolines. nih.govtandfonline.com

Fused isoxazole-quinoline systems, such as isoxazolo[5,4-b]quinolines, can also be synthesized from the 2-chloro-7-methylquinoline-3-carbaldehyde intermediate. jocpr.com A straightforward method involves the reaction of the aldehyde with hydroxylamine. jocpr.com This reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the oxime oxygen onto the C2 carbon of the quinoline ring, with subsequent elimination of HCl to form the fused isoxazole (B147169) ring. jocpr.com This transformation provides an efficient route to quinoline-fused isoxazoles, which are valuable scaffolds in drug discovery. researchgate.netnih.gov

Quinolone-Thiosemicarbazone Hybrids

The synthesis of quinolone-thiosemicarbazone hybrids from 2-chloroquinoline-3-carbaldehyde precursors is a well-established chemical transformation. This reaction involves the condensation of the aldehyde group with thiosemicarbazide (B42300) or its N-substituted derivatives. sci-hub.seneliti.com Typically, the quinoline carbaldehyde and the appropriate thiosemicarbazide are reacted in a solvent such as methanol or ethanol, often with a catalytic amount of acid. sci-hub.se This straightforward reaction produces the final quinolone thiosemicarbazone derivatives, which feature a thiosemicarbazone moiety linked to the quinoline core at the 3-position. sci-hub.se

A variety of substituted thiosemicarbazides, including 4-methyl- or 4-phenylthiosemicarbazide, have been successfully employed to generate a library of these hybrid molecules. sci-hub.se The reaction proceeds by nucleophilic attack of the terminal amino group of the thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic azomethine (C=N) bond. sci-hub.seneliti.com

| Starting Aldehyde | Reagent | Resulting Hybrid Structure | Reference |

| 2-chloro-6-fluoro-quinoline-3-carbaldehyde | Thiosemicarbazide | 2-((2-chloro-6-fluoroquinolin-3-yl)methylene)hydrazine-1-carbothioamide | neliti.com |

| 2-chloro-6-bromo-quinoline-3-carbaldehyde | 4-Phenylthiosemicarbazide | 2-((6-bromo-2-chloroquinolin-3-yl)methylene)-N-phenylhydrazine-1-carbothioamide | sci-hub.se |

| 2-chloro-6-methyl-quinoline-3-carbaldehyde | 4-Methylthiosemicarbazide | 2-((2-chloro-6-methylquinolin-3-yl)methylene)-N-methylhydrazine-1-carbothioamide | sci-hub.se |

Rhodanine (B49660) Analogues

Rhodanine analogues bearing a 2-chloroquinoline (B121035) scaffold are synthesized through a Knoevenagel-type condensation reaction. nih.govresearchgate.net This methodology involves the reaction of 2-chloroquinoline-3-carbaldehyde derivatives with rhodanine or N-substituted rhodanines. The reaction is typically carried out under reflux in acetic acid with sodium acetate serving as the catalyst. researchgate.net

The mechanism involves the deprotonation of the active methylene (B1212753) group of the rhodanine ring by the acetate base, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the quinoline aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the final (Z)-5-((2-chloroquinolin-3-yl)methylene)-substituted rhodanine derivative. nih.gov This synthetic route has been employed to create a diverse range of analogues for biological evaluation. nih.govresearchgate.net

| Starting Aldehyde | Rhodanine Derivative | Resulting Analogue | Reference |

| 2-Chloro-7-methylquinoline-3-carbaldehyde | Rhodanine | (Z)-5-((2-chloro-7-methylquinolin-3-yl)methylene)thiazolidine-2,4-dione | nih.gov |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | Rhodanine-3-acetic acid | 2-((Z)-5-((2-chloro-6-methylquinolin-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acid | researchgate.net |

| 2-Chloroquinoline-3-carbaldehyde | N-allylrhodanine | (Z)-3-allyl-5-((2-chloroquinolin-3-yl)methylene)thiazolidine-2,4-dione | nih.gov |

Dihydropyridine (B1217469) and 2-oxo-azetidine Derivatives

The 2-chloroquinoline-3-carbaldehyde core is a versatile building block for the synthesis of various heterocyclic derivatives, including dihydropyridines and 2-oxo-azetidines (β-lactams).

Dihydropyridine Derivatives: Quinoline-substituted 1,4-dihydropyridines (1,4-DHPs) are synthesized via the Hantzsch reaction. figshare.comresearchgate.net This is a multi-component reaction where a 2-chloroquinoline-3-carbaldehyde derivative is condensed with two equivalents of a β-ketoester (like ethyl acetoacetate (B1235776) or methyl acetoacetate) and an ammonia (B1221849) source, such as ammonium (B1175870) acetate. researchgate.net The reaction can be performed in aqueous media, representing a green chemistry approach. figshare.com The process involves the formation of an enamine from one molecule of the ketoester and ammonia, and a Knoevenagel condensation product from the other ketoester and the aldehyde, which then combine and cyclize to form the dihydropyridine ring. researchgate.net

2-oxo-azetidine Derivatives: The synthesis of 2-oxo-azetidine derivatives involves a [2+2] cycloaddition reaction, a key step in the formation of the four-membered β-lactam ring. mdpi.com The process begins with the condensation of a 2-chloroquinoline-3-carbaldehyde with a primary amine or hydrazine to form a Schiff base (imine). scispace.comacgpubs.org This imine then undergoes a cycloaddition reaction with chloroacetyl chloride in the presence of a base, such as triethylamine (B128534) (Et3N). scispace.comacgpubs.org The base deprotonates the chloroacetyl chloride to generate a ketene (B1206846) intermediate in situ, which then reacts with the C=N bond of the Schiff base to yield the 3-chloro-2-oxo-azetidine ring. mdpi.com

| Derivative Type | Key Reaction | Reactants | Resulting Structure | Reference |

| Dihydropyridine | Hantzsch Reaction | 2-chloroquinoline-3-carbaldehyde, Alkyl acetoacetate, Ammonium acetate | Dialkyl 4-(2-chloroquinolin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | figshare.comresearchgate.net |

| 2-oxo-azetidine | [2+2] Cycloaddition | Schiff base of 2-chloroquinoline-3-carbaldehyde, Chloroacetyl chloride, Triethylamine | 3-chloro-4-(2-chloroquinolin-3-yl)-1-substituted-azetidin-2-one | mdpi.comscispace.com |

Quinoline-Pyridine Hybrids

Quinoline-pyridine hybrid molecules can be constructed using 2-chloroquinoline-3-carbaldehyde as a foundational element. One notable synthetic route leads to quinolinyl-1,2-dihydropyridin-3-carboxylates. nih.gov The synthesis begins with a condensation reaction between the quinoline carbaldehyde and a ketone, such as acetophenone, in the presence of sodium hydroxide (B78521) to form an unsaturated ketone intermediate. nih.gov

This intermediate then undergoes a cyclocondensation reaction with ethyl cyanoacetate (B8463686) in the presence of a base like piperidine. nih.gov The reaction proceeds through a Michael addition followed by intramolecular cyclization and tautomerization to yield a highly substituted quinolinyl-pyranone. Subsequent aminolysis of this pyranone intermediate with hydrazine hydrate results in ring transformation, where the pyranone ring is opened and re-closed to form the 1,2-dihydropyridinone ring, ultimately yielding the quinoline-pyridine hybrid. nih.gov

Nucleophilic Displacement Reactions of Chloromethyl Group

The hydroxymethyl group of this compound is a poor leaving group for nucleophilic substitution reactions. To facilitate such reactions, the alcohol must first be converted into a derivative with a better leaving group, such as a chloromethyl group. This transformation can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The resulting 3-(chloromethyl)-2-chloro-7-methylquinoline possesses a reactive benzylic-type halide.

This activated chloromethyl group is susceptible to nucleophilic displacement by a variety of nucleophiles via S_N1 or S_N2 mechanisms. libretexts.orglibretexts.org Although the literature primarily details nucleophilic aromatic substitution (S_NAr) at the C2-chloro position of the quinoline ring, rsc.orgmdpi.com the principles can be extended to the more reactive chloromethyl group at the C3-position. Potential nucleophiles for this displacement include:

Azide ions (from sodium azide): To form 3-(azidomethyl)-2-chloro-7-methylquinoline. A similar reaction has been reported where azidotrimethylsilane (B126382) reacts with the aldehyde group. nih.gov

Amines (e.g., piperidine, morpholine): To yield the corresponding 3-(aminomethyl)quinoline derivatives. rsc.org

Thiolates (from thiols and a base): To produce 3-(thioether)methylquinolines. rsc.org

Cyanide ions: To form the corresponding nitrile, (2-chloro-7-methylquinolin-3-yl)acetonitrile.

These reactions provide a pathway to a wide array of 3-substituted quinoline derivatives, significantly expanding the synthetic utility of the parent alcohol.

Advanced Spectroscopic and Crystallographic Analyses

Spectroscopic Characterization Techniques

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For quinoline (B57606) derivatives, characteristic vibrational frequencies are expected. Theoretical studies on the precursor, 2-Chloro-7-methylquinoline-3-carbaldehyde (B1581332), suggest the presence of specific IR bands that would be altered upon reduction to the corresponding methanol (B129727). The conversion of the aldehyde to a primary alcohol would be characterized by the appearance of a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹, and C-O stretching vibrations around 1000-1200 cm⁻¹.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR: The ¹H NMR spectrum of (2-Chloro-7-methylquinolin-3-yl)methanol is expected to show distinct signals for the aromatic protons on the quinoline core, the methyl group protons, and the methylene (B1212753) protons of the hydroxymethyl group, as well as a signal for the hydroxyl proton. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. While specific experimental data for this compound is scarce, analysis of related quinoline derivatives provides expected chemical shift ranges.

DEPT, HETCOR, and COSY: Distortionless Enhancement by Polarization Transfer (DEPT) experiments would differentiate between CH, CH₂, and CH₃ groups. Heteronuclear Correlation (HETCOR) spectroscopy would establish the direct one-bond correlations between protons and their attached carbons. Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the molecule, helping to assign the signals of the aromatic protons on the quinoline ring.

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its molecular formula of C₁₁H₁₀ClNO. Techniques like Electrospray Ionization (ESI-MS) would be suitable for ionizing the molecule, while Liquid Chromatography-Mass Spectrometry (LCMS) would be used for its separation and detection from a mixture. Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, likely after derivatization of the hydroxyl group.

| Predicted Mass Spectrometry Data | |

| Molecular Formula | C₁₁H₁₀ClNO |

| Monoisotopic Mass | 207.0451 g/mol |

| [M+H]⁺ | 208.0529 g/mol |

| [M+Na]⁺ | 230.0348 g/mol |

Crystallographic Analysis of this compound and Analogues

While the crystal structure of this compound has not been specifically reported in the reviewed literature, detailed crystallographic data for its isomers, (2-Chloro-6-methylquinolin-3-yl)methanol and (2-Chloro-8-methylquinolin-3-yl)methanol, offer significant insights into the expected solid-state structure.

Both the 6-methyl and 8-methyl analogues crystallize in the monoclinic crystal system. nih.govnih.gov This suggests that this compound is also likely to adopt a monoclinic crystal lattice. The packing of these molecules in the crystal is primarily dictated by the formation of hydrogen bonds and other intermolecular interactions.

| Parameter | (2-Chloro-6-methylquinolin-3-yl)methanol nih.gov | (2-Chloro-8-methylquinolin-3-yl)methanol nih.gov |

|---|---|---|

| Formula | C₁₁H₁₀ClNO | C₁₁H₁₀ClNO |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 14.8091 (17) | 14.963 (2) |

| b (Å) | 4.6387 (5) | 4.632 (1) |

| c (Å) | 14.5098 (11) | 14.469 (2) |

| β (°) | 96.594 (9) | 103.612 (1) |

| V (ų) | 990.16 (17) | 974.7 (3) |

| Z | 4 | 4 |

The supramolecular assembly of these quinoline derivatives in the solid state is governed by a variety of intermolecular forces.

O-H···O Hydrogen Bonds: In both the 6-methyl and 8-methyl analogues, molecules are linked by O-H···O hydrogen bonds, forming chains. nih.govnih.gov This is a strong and directional interaction that plays a key role in the crystal packing.

C-H···π Interactions: The crystal structures are further stabilized by C-H···π interactions. nih.govnih.gov In the 8-methyl analogue, an interaction is observed between a methylene hydrogen atom and the pyridine (B92270) ring of an adjacent molecule. nih.gov

Halogen Interactions: The chlorine atom at the 2-position can participate in intermolecular interactions, such as C-H···Cl and Cl···Cl contacts, which are known to influence the packing of 2-chloroquinoline (B121035) derivatives. researchgate.netias.ac.in These interactions can be either Type I (θ₁ ≈ θ₂) or Type II (θ₁ ≈ 180°, θ₂ ≈ 90°), leading to different packing motifs. ias.ac.in

The interplay of these non-covalent interactions dictates the final crystal structure and has a significant impact on the physicochemical properties of the compound.

Intermolecular Interactions

O—H···N and C—H···O Hydrogen Bonds

In the crystal lattice of this compound, classical hydrogen bonding plays a significant role in the molecular packing. The primary hydrogen bond observed is not of the O—H···O type, but rather an intermolecular O—H···N interaction. This bond involves the hydroxyl group of the methanol substituent acting as a hydrogen bond donor and the nitrogen atom of the quinoline ring system of an adjacent molecule serving as the acceptor.

In addition to this primary interaction, weaker C—H···O hydrogen bonds provide further stability to the crystal structure. These interactions, along with the O—H···N bonds, contribute to the formation of a cohesive and well-ordered three-dimensional network. Specific geometric parameters for these hydrogen bonds, such as donor-acceptor distances and bond angles, are essential for a complete quantitative description of the crystal packing, though detailed tables of these parameters for this specific isomer are not extensively detailed in all literature.

C—H···π Interactions

While C—H···π interactions are a recognized stabilizing force in the crystal structures of many aromatic compounds, including related quinoline derivatives, specific details regarding their presence and geometry in this compound are not prominently documented in available crystallographic reports. In analogous structures, such as the 6-methyl and 8-methyl isomers, these interactions are observed where C—H bonds from the methylene or aromatic groups interact with the electron-rich π-system of the quinoline rings of neighboring molecules nih.govnih.govresearchgate.netresearchgate.net. However, for the 7-methyl substituted variant, this interaction is not explicitly characterized in the primary literature concerning its crystal structure.

π-π Stacking Interactions

Crystallographic analysis reveals that the aromatic rings of neighboring molecules arrange in a parallel-displaced fashion. The centroid-to-centroid distances between these stacked rings are found to be in the range of 3.674(1) to 3.774(1) Å ias.ac.in. This distance is characteristic of stabilizing π-π interactions, indicating a significant attractive force between the electron clouds of the quinoline systems.

Table 1: π-π Stacking Interaction Parameters

| Interaction Type | Participating Moieties | Distance Range (Å) |

| π-π Stacking | Aromatic rings of adjacent quinoline systems | 3.674(1) – 3.774(1) |

Cl…Cl and C–H…Cl Interactions

A key feature of the supramolecular assembly of this compound is the involvement of the chlorine atom in various intermolecular contacts ias.ac.in. Analysis of the crystal structure of this compound and its derivatives reveals the presence of both chlorine-chlorine (Cl…Cl) and carbon-hydrogen-chlorine (C–H…Cl) interactions ias.ac.in.

The nature of Cl…Cl contacts can be categorized based on their geometry, and these interactions play a directional role in crystal packing. Furthermore, the chlorine atom can act as a weak hydrogen bond acceptor, forming C–H…Cl bonds with suitable C–H donors from neighboring molecules. These halogen-involved interactions are crucial in building the larger supramolecular architecture and demonstrate the role of the chlorine substituent beyond simple steric influence ias.ac.in.

Table 2: Halogen-Based Intermolecular Interactions

| Interaction Type | Description |

| Cl…Cl Contacts | Intermolecular short contacts between chlorine atoms of adjacent molecules. |

| C–H…Cl Interactions | Weak hydrogen bonds where the chlorine atom acts as the acceptor. |

Planarity and Conformational Analysis

The quinoline ring system, being a fused aromatic bicyclic structure, is inherently planar. In substituted derivatives like this compound, the core quinoline moiety maintains a high degree of planarity. For instance, related isomers such as (2-Chloro-6-methylquinolin-3-yl)methanol and (2-Chloro-8-methylquinolin-3-yl)methanol show very small root-mean-square (r.m.s) deviations for the non-hydrogen atoms of the ring system, typically around 0.026 Å and 0.017 Å, respectively, confirming their near-planar nature nih.govnih.gov.

The conformational flexibility of the molecule is primarily associated with the orientation of the hydroxymethyl (-CH₂OH) substituent at the C3 position. Rotation around the C3-C(methanol) bond determines the spatial disposition of the hydroxyl group relative to the quinoline plane. Theoretical studies on the precursor, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, have shown the existence of different conformers based on the orientation of the substituent group dergi-fytronix.com. In the solid state, the observed conformation is the one that allows for the most stable packing arrangement, optimized through the network of intermolecular interactions discussed previously.

Based on a comprehensive search of available scientific literature, detailed computational chemistry and molecular modeling studies specifically for the compound this compound, focusing on the B3LYP/6-311++G(d,p) level of theory, are not publicly available.

The search results contain in-depth computational analyses for a structurally similar compound, 2-Chloro-7-methylquinoline-3-carbaldehyde. These studies employ the requested Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methodologies. However, due to the difference in the functional group at the 3-position (a carbaldehyde [-CHO] instead of a methanol [-CH2OH]), presenting this data would be scientifically inaccurate for the specified subject.

To maintain strict scientific accuracy and adhere to the provided instructions, the article cannot be generated without specific data for this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Natural Bond Orbital (NBO) Analysis

The analysis of ClMQC was conducted using the B3LYP/6-311++G(d,p) level of theory, which identified two stable conformers (ClMQC-1 and ClMQC-2) with an energy difference of 13.4 kJ mol⁻¹. dergi-fytronix.com The NBO method was employed to explain the relative stability of these conformers by examining donor-acceptor interactions.

Key findings from the NBO analysis of ClMQC include:

Electron Delocalization: The study revealed the delocalization of electron densities between donor (Lewis-type) and acceptor (non-Lewis-type) orbitals. This delocalization is crucial for the stabilization of the molecule. dergi-fytronix.com

Orbital Interactions: Significant π-π* orbital interactions were identified within the quinoline (B57606) rings of both conformers, contributing to their aromatic stability. dergi-fytronix.com

Stabilization Energy: The total stabilization energy difference between the two conformers was calculated to be 22.2 kJ mol⁻¹, providing a quantitative measure of the energetic consequences of electron delocalization. dergi-fytronix.com

The distribution of electron density between Lewis and non-Lewis orbitals was quantified, showing that the vast majority of the electron density resides in Lewis-type orbitals, which corresponds to the classical Lewis structure description of the molecule. dergi-fytronix.com

| Orbital Type | ClMQC-1 Occupancy (%) | ClMQC-2 Occupancy (%) |

|---|---|---|

| Total Lewis | 97.696% | 97.683% |

| Total Non-Lewis | 2.304% | 2.317% |

Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) surfaces are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a color-coded visualization of the electrostatic potential on the electron density surface.

For 2-Chloro-7-methylquinoline-3-carbaldehyde (B1581332) (ClMQC), MEP surfaces were calculated using the DFT/B3LYP/6-311++G(d,p) method for its two stable conformers. dergi-fytronix.com These surfaces help in identifying the regions of the molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue).

Nucleophilic Attack Sites: Regions with positive electrostatic potential are susceptible to nucleophilic attack.

Electrophilic Attack Sites: Regions with negative electrostatic potential are prone to electrophilic attack.

This analysis is critical for understanding how the molecule might interact with biological receptors or other reactants.

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies are instrumental in designing and synthesizing novel quinoline derivatives as potential therapeutic agents. nih.gov These simulations predict how a ligand, such as a quinoline derivative, fits into the binding pocket of a target protein and estimate the strength of the interaction, often expressed as a docking score or binding energy. nih.govsemanticscholar.org For instance, various quinoline derivatives have been docked against targets like HIV reverse transcriptase and cancer-related proteins to predict their inhibitory potential. nih.govresearchgate.net The binding affinity values for thiopyrano[2,3-b]quinoline derivatives against the CB1a protein, for example, were found to be in the range of -5.3 to -6.1 Kcal/mol. semanticscholar.org

Identification of Key Amino Acid Residues and Interaction Types

A crucial outcome of molecular docking is the identification of key amino acid residues in the target's active site that interact with the ligand. semanticscholar.org These interactions are fundamental to the ligand's binding and biological activity. Common interaction types observed in docking studies of quinoline derivatives include:

Hydrogen Bonding: The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, interacting with donor groups on amino acid residues like Cysteine.

π-π Stacking: The aromatic rings of the quinoline scaffold can engage in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine. frontiersin.org

Hydrophobic Interactions: The nonpolar parts of the molecule can form hydrophobic interactions with residues like Isoleucine, Valine, and Leucine. semanticscholar.orgcabidigitallibrary.org

π-Alkyl Interactions: These interactions can occur between the aromatic ring of the quinoline and alkyl groups of amino acid side chains. frontiersin.org

For example, docking studies of certain quinoline derivatives have identified interactions with amino acids such as ILE-8, LYS-7, VAL-14, PHE-15, and TRP-12. semanticscholar.org

Correlation with In Vitro Biological Activities

A primary goal of in silico studies like molecular docking is to guide experimental work. The predicted binding affinities and interaction patterns from docking are often correlated with in vitro biological activities, such as IC₅₀ values from enzyme inhibition assays or minimum inhibitory concentrations (MIC) from antimicrobial tests. researchgate.netresearchgate.net A strong correlation between docking scores and experimental results can validate the computational model and the proposed binding mode. researchgate.netresearchgate.net For many newly synthesized series of compounds, docking results are found to be complementary to the in vitro findings, helping to build a comprehensive structure-activity relationship (SAR). nih.govresearchgate.net

Glucosamine-6-phosphate Synthase (GlcN-6-P synthase) Docking Studies

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a well-established and promising target for the development of novel antimicrobial and antidiabetic agents. tandfonline.comnih.gov This enzyme catalyzes the first step in the hexosamine biosynthesis pathway, which is crucial for the formation of essential macromolecules in bacteria and fungi. researchgate.netnih.gov

Numerous studies have focused on identifying inhibitors of GlcN-6-P synthase through both experimental screening and computational methods. nih.govtandfonline.com Molecular docking has been employed to screen libraries of compounds, including various heterocyclic structures, for their potential to bind to the active site of this enzyme. tandfonline.comnih.gov These studies aim to identify compounds that can effectively block the enzyme's function.

The active site of GlcN-6-P synthase has two domains: a glutamine-binding domain and a sugar-phosphate isomerizing domain. researchgate.netnih.gov Inhibitors have been designed to target either of these domains. Docking studies help elucidate the specific interactions between potential inhibitors and the amino acid residues within these domains. For example, studies on known inhibitors have identified key binding site residues such as C1, R73, W74, and D123 in the E. coli enzyme. nih.govresearchgate.net While specific docking results for (2-Chloro-7-methylquinolin-3-yl)methanol against GlcN-6-P synthase are not detailed in the provided sources, the general approach involves docking similar quinoline-based heterocyclic compounds into the enzyme's active site to predict their inhibitory potential. nih.gov

| Compound/Ligand | Protein Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues (Example) |

|---|---|---|---|

| Compound 9 (a quinoline derivative) | 1DXO (an E. coli enzyme) | -9.1 | Gly235, Tyr132, Phe228 |

| Quinol | E. coli macromolecule | -6.35 | GLY338, ILE268, LEU339, ARG283, LYS416 |

| Quinoline-8-ol | C. albicans macromolecule (7BRA) | -7.53 | VAL447, ALA58, LEU448, PRO441 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational methodologies employed to establish a mathematical correlation between the structural or property descriptors of a series of compounds and their biological activities. While specific QSAR or SPR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of quinoline derivatives has been the subject of numerous such investigations. These studies provide a framework for understanding how structural modifications to the quinoline scaffold, including substitutions at various positions, can influence their biological efficacy.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for quinoline derivatives has been a significant area of research, particularly in the pursuit of novel anticancer and antimicrobial agents. These models are constructed to forecast the biological activity of new or yet-to-be-synthesized compounds, thereby streamlining the drug discovery process.

Various statistical methods are employed to build these models, including Multiple Linear Regressions (MLR), Genetic Algorithm-Partial Least Squares (GA-PLS), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA). The predictive power of these models is contingent on the careful selection of molecular descriptors that accurately represent the structural features influencing biological activity.

For instance, in studies of quinazoline derivatives, which share a similar heterocyclic core with quinolines, descriptors such as constitutional, functional, chemical, 2D autocorrelation, and charge descriptors have been identified as significant parameters for predicting anticancer activity. In one such study, a GA-PLS model was selected as the most robust for a series of quinazoline derivatives.

Three-dimensional QSAR (3D-QSAR) techniques like CoMFA and CoMSIA are also widely used. These methods generate contour maps that visualize the spatial regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are likely to enhance or diminish biological activity. For a set of quinazoline analogs, both CoMFA and CoMSIA models were found to be statistically significant, with cross-validation correlation coefficients (q²) of 0.757 and 0.524, respectively, and conventional correlation coefficients (r²) of 0.925 and 0.855, respectively. Such models provide valuable insights into the structural requirements for potent biological activity.

A conceptual representation of descriptors that could be used in a QSAR model for a class of compounds including this compound is presented in the table below.

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Governs electrostatic interactions with biological targets. |

| Steric | Molecular volume, Surface area, Molar refractivity | Influences the fit of the molecule into a receptor's binding site. |

| Hydrophobic | LogP, Hydrophobic fields | Affects membrane permeability and binding to hydrophobic pockets. |

| Topological | Connectivity indices, Wiener index | Describes the branching and shape of the molecule. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with receptor sites. |

Analysis of Steric and Electronic Factors on Activity

The biological activity of quinoline derivatives is profoundly influenced by the steric and electronic properties of their substituents. The chlorine atom and the methyl group on the this compound scaffold are expected to play a crucial role in modulating its interactions with biological targets.

Electronic Factors:

The electronic landscape of the quinoline ring is significantly altered by its substituents. The chlorine atom at the 2-position, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect can polarize the C-Cl bond and influence the electron density of the entire quinoline ring system. This alteration in electronic distribution can impact the pKa of the molecule and its ability to engage in electrostatic or hydrogen bonding interactions with a biological receptor. For example, the introduction of a chlorine atom can significantly alter the reactive nature of the quinoline moiety.

Computational studies on the related compound, 2-chloro-7-methyl-quinoline-3-carbaldehyde, using Density Functional Theory (DFT), have provided insights into its molecular structure and orbital interactions. Such analyses can reveal the stabilization energies and the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical in understanding the molecule's reactivity and potential for interacting with biological macromolecules. The electron-donating or withdrawing nature of substituents can also influence the molecule's susceptibility to metabolic transformations.

Steric Factors:

Steric hindrance and conformational flexibility are critical determinants of a molecule's ability to bind effectively to a receptor. The size and position of the methyl group at the 7-position and the chloro group at the 2-position of this compound will define its three-dimensional shape. The van der Waals radius of the chlorine atom is a significant feature that can influence the steric fit within a binding pocket.

In broader studies of quinoline derivatives, it has been observed that even minor changes in the size or position of a substituent can lead to significant differences in biological activity. For instance, in the development of antimalarial quinoline methanols, systematic variations of the side chain have demonstrated that steric bulk can be a critical factor for potency. 3D-QSAR models often generate steric contour maps that highlight regions where bulky substituents are favored (often colored green) or disfavored (often colored yellow) for optimal activity. These maps can guide the rational design of more potent analogs by suggesting modifications that improve the complementarity between the ligand and its binding site.

The table below summarizes the potential steric and electronic influences of the substituents in this compound.

| Substituent | Position | Steric Effect | Electronic Effect |

| Chlorine | 2 | Moderate bulk, influences planarity | Strong electron-withdrawing (-I), weak electron-donating (+M) |

| Methyl | 7 | Adds bulk, can influence conformation | Weak electron-donating (+I) |

| Methanol (B129727) | 3 | Provides a hydrogen bonding group, flexible side chain | Weak electron-withdrawing |

Pharmacological and Biological Activity Investigations

Antimicrobial Activity

Derivatives originating from the (2-Chloro-7-methylquinolin-3-yl)methanol framework have been extensively evaluated for their efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.

The antibacterial potential of compounds derived from 2-chloro-7-methylquinoline has been demonstrated against both Gram-positive and Gram-negative bacteria. Imidazole derivatives synthesized from 2-chloro-7-methyl-3-formylquinoline, the direct precursor to this compound, were assayed for their in vitro antibacterial activity. researchgate.net These evaluations showed that some of the synthesized derivatives exhibited competent biological activity against bacterial species such as Bacillus subtilis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). researchgate.net

Similarly, other studies on related 2-chloroquinoline (B121035) derivatives have shown activity against clinically relevant pathogens. For instance, certain derivatives have demonstrated inhibitory effects against Staphylococcus aureus and Klebsiella pneumoniae. niscpr.res.in Broader screenings of quinoline-based thiosemicarbazides and other analogues have confirmed activity against Escherichia coli and Bacillus subtilis. nih.govacs.org The antibacterial action of these compounds is often attributed to their ability to disrupt essential microbial processes, such as cell wall synthesis or enzymatic functions, thereby inhibiting pathogen growth. nbinno.com

| Bacterial Strain | Gram Stain | Activity Reported for Derivatives | Reference |

|---|---|---|---|

| Staphylococcus aureus | Positive | Moderate to Good | niscpr.res.in |

| Bacillus subtilis | Positive | Competent Activity | researchgate.netnih.gov |

| Escherichia coli | Negative | Moderate Activity | nih.govacs.org |

| Pseudomonas aeruginosa | Negative | Competent Activity | researchgate.net |

| Klebsiella pneumoniae | Negative | Good Activity | niscpr.res.in |

| Salmonella typhi | Negative | Not explicitly reported in provided sources |

A series of N-[(2-chloro-7-methylquinolin-3-yl)methyl]-(substituted)-aniline/butan-1-amine/cyclohexamine derivatives were specifically designed and synthesized as potential antimycotic agents. latamjpharm.org These compounds, derived from 2-chloro-3-(chloromethyl)-7-methylquinoline, were screened in vitro for their antifungal activity against several fungal strains. latamjpharm.org The screening revealed that compounds with dihalogen and benzyl substitutions exhibited potent antifungal activity. latamjpharm.org The study demonstrated that replacement of the phenyl ring with aliphatic groups like butyl or cyclohexyl led to a significant decrease in antifungal efficacy. latamjpharm.org

The tested fungal species included Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. latamjpharm.org Imidazole derivatives prepared from 2-chloro-7-methyl-3-formylquinoline also showed activity against Aspergillus niger. researchgate.net

| Fungal Strain | Activity Level | Note | Reference |

|---|---|---|---|

| Aspergillus niger | Excellent | Observed in dihalogen and benzyl substituted derivatives. | researchgate.netlatamjpharm.org |

| Aspergillus flavus | Excellent | Observed in select amine derivatives. | latamjpharm.org |

| Monascus purpureus | Excellent | Observed in select amine derivatives. | latamjpharm.org |

| Penicillium citrinum | Excellent | Observed in select amine derivatives. | latamjpharm.org |

The this compound scaffold has been utilized to develop compounds with antimycobacterial properties. In one study, this compound itself was used as the starting material to synthesize a series of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloro-7-methylquinoline derivatives. samipubco.com These synthesized compounds were subsequently evaluated for their antituberculosis activity. The results indicated that the compounds showed moderate activity when compared against standard drugs like isoniazid and rifampicin. samipubco.com This line of research suggests that the 2-chloro-7-methylquinoline core is a useful lead structure for the development of new anti-tuberculosis agents. samipubco.com The mechanism for some quinoline (B57606) derivatives has been hypothesized to involve the inhibition of FtsZ, a protein crucial for mycobacterial cell division. nih.gov

Anticancer and Cytotoxic Activity

The 2-chloroquinoline nucleus is a recognized pharmacophore in the design of anticancer agents, and derivatives of 2-chloro-7-methylquinoline are no exception. nbinno.comrasayanjournal.co.in These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines.

Derivatives featuring the 2-chloro-7-methylquinoline core have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. A pyrazolo[3,4-d]pyrimidine-6-one derivative, specifically 4-(2-Chloro-7-methylquinoline-3-yl)-4,5-dihydro-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one, was evaluated for its effect on the human breast cancer MCF-7 cell line. tandfonline.comtandfonline.com The study found that while the compound showed high viability at concentrations up to 50 µM, indicating low cytotoxicity in this specific assay, related chloroquinoline derivatives showed potent activity. tandfonline.comtandfonline.com

Broader studies on 2-chloro-3-substituted quinoline derivatives have revealed promising cytotoxicity against liver (HepG-2), colon (HCT-116), breast (MCF-7), and prostate (PC-3) cancer cell lines. researchgate.net Some of these compounds exhibited more potent activity against HepG-2 and HCT-116 cell lines than the reference drug 5-Fluorouracil. researchgate.net Further research has confirmed the cytotoxic effects of various quinoline derivatives on MCF-7 and MDA-MB-231 breast cancer cells. researchgate.net

| Cell Line | Cancer Type | Activity Reported | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | Potent Cytotoxicity | researchgate.netresearchgate.netasianpubs.org |

| MDA-MB-231 | Breast Cancer | Significant Cytotoxicity | researchgate.net |

| HCT-116 | Colon Cancer | Potent Cytotoxicity (more than 5-FU) | researchgate.netscielo.br |

| PC-3 | Prostate Cancer | High Cytotoxicity | researchgate.net |

| HeLa | Cervical Cancer | Not explicitly reported for 7-methyl derivatives | |

| DU-145 | Prostate Cancer | Not explicitly reported for 7-methyl derivatives |

A critical aspect of anticancer drug development is selectivity, where a compound is more toxic to cancer cells than to normal, healthy cells. Studies on quinoline derivatives have addressed this parameter. For example, certain synthesized quinoline derivatives demonstrated significantly higher cytotoxicity in MCF-7 and MDA-MB-231 cancer cells compared to non-cancerous 184A1 cells. researchgate.net

In another study involving Morita-Baylis-Hillman adducts containing a 7-chloroquinoline moiety, the selectivity index (SI) was calculated. scielo.br The SI value compares the cytotoxic concentration against cancer cells to that against healthy cells. The results showed that all evaluated compounds were more selective against the HCT-116 colon cancer cell line than the standard drug doxorubicin. scielo.br One particular adduct was found to be approximately three times more selective than doxorubicin, highlighting the potential of this chemical class to selectively target tumor cells while minimizing damage to healthy tissues. nbinno.comscielo.br

Potential as Antitumor Agents

Quinoline derivatives have been extensively studied for their potential as antitumor agents, demonstrating mechanisms that include DNA alkylation, inhibition of various kinases, and disruption of microtubule assembly. mdpi.comekb.eg The anticancer activity of quinoline compounds has been widely recognized and investigated. mdpi.com

Derivatives of 2-chloro-3-substituted quinoline have been synthesized and evaluated for their in vitro antitumor activity against various human tumor cell lines. researchgate.net For instance, compound 5k, a 2-chloroquinoline derivative, displayed potent cytotoxic activity with IC50 values in the low µM range (12.03 ± 1.51 to 20.09 ± 2.16 µM), which was more potent than the standard drug 5-fluorouracil (IC50 range of 40.74 ± 2.46 to 63.81 ± 2.69 µM). researchgate.net Another derivative, 7b, exhibited the best cytotoxic activity on all tested cell lines with an IC50 range of 15.8±1.30 to 28.2±3.37 µM. researchgate.net

Furthermore, some 4-substituted quinoline derivatives, HTI 21 and HTI 22, have shown high cytotoxicity and were found to induce caspase-dependent apoptosis associated with mitochondrial transmembrane potential dissipation and the generation of reactive oxygen species. nih.gov In the realm of kinase inhibition, a series of new quinoline derivatives were designed as antiproliferative agents targeting VEGFR-2. nih.gov Compound 10i from this series was the most potent, with a VEGFR-2 inhibitory IC50 of 36 nM, and it also showed better antiproliferative activity against the HepG2 cancer cell line (IC50 = 1.60 µM) than the standard drug sorafenib (IC50 = 8.38 µM). nih.gov

The strategic chemical modification of the quinoline moiety is a recognized approach for developing new drugs with antitumor potential. nih.gov

Enzyme Inhibition Studies

Quinoline derivatives have been identified as effective inhibitors of cholinesterase enzymes, which are implicated in the pathology of Alzheimer's disease. nih.gov Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are targets for these inhibitors. scispace.com

A series of novel 4-N-phenylaminoquinoline derivatives containing a morpholine group were synthesized and tested for their anti-cholinesterase activities. mdpi.com Compound 11g from this series was the most potent inhibitor of both AChE and BChE, with IC50 values of 1.94 ± 0.13 μM and 28.37 ± 1.85 μM, respectively. mdpi.com Another study on 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives found that most of the synthesized compounds exhibited good activity against AChE with a high selectivity index over BChE. nih.gov Compound 12b was the most potent AChE inhibitor with an IC50 value of 0.068 µM and a selectivity index of 144. nih.gov

Furthermore, novel chiral anthranilic amide derivatives have been investigated for their inhibitory effects on AChE and BChE. researchgate.net For AChE, the IC50 values of compounds 5a–5d , 7a , and 7b were found to be 70, 63.64, 53.85, 36.84, 17.07, and 17.5 nM, respectively. researchgate.net For BChE, the IC50 values were 46.66 µM, 33.33 µM, 116.6 µM, 233.3 µM, 175 nM, and 116.6 nM, respectively. researchgate.net These compounds showed better inhibition against AChE than BChE. researchgate.net

Rho-associated coiled-coil kinases (ROCKs) are recognized as important targets in tumor development and progression. researchgate.net In silico studies have identified 8-N-Methyl-N-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}quinolinesulfonamide as a potential strong inhibitor of Rho-associated protein kinase. researchgate.net In vitro experiments have confirmed the cytotoxicity of a derivative, 9b , in four selected cancer cell lines, while showing no cytotoxicity towards normal cells. researchgate.net

The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. mdpi.com Small molecule inhibitors of BET proteins represent a novel approach in epigenetic therapy. nih.gov These inhibitors function by competitively binding to the acetyl-lysine recognition sites of BET bromodomains, thereby displacing them from chromatin and leading to the downregulation of key oncogenes like c-MYC. mdpi.comnih.gov

While specific studies on this compound as a BET inhibitor are not detailed, the broader class of quinoline derivatives has been explored in this context. For example, RVX-208, a quinazolone derivative, has been tested in clinical trials and preferentially binds to the BD2 domain of BRD2 and BRD3 proteins, demonstrating that selective inhibition within the BET family is achievable. nih.gov

Other Biological Activities

Quinoline derivatives have been investigated for their antioxidant properties, which are attributed to their reductive capabilities and chemical structure that allow them to scavenge free radicals. iau.ir Organic compounds with antioxidant activity can potentially inhibit or mitigate several illnesses, including cancer and Alzheimer's disease. iau.ir

A study on new synthetic quinoline derivatives, including 1-methyl-3-allylthio-4-(3′-hydroxyphenylamino)quinolinium bromide (Qui2 ) and 1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3 ), showed that all analyzed derivatives had antioxidant activity against the ABTS cation radical, with Qui2 being particularly effective. mdpi.com Against the DPPH radical, only Qui3 showed antioxidant potential. mdpi.com

Another investigation into newly synthesized quinoline analogs revealed that compounds 6a , 6b , 6c , and 6e exhibited greater antioxidant potency than other synthesized derivatives when tested for DPPH free radical scavenging activity. researchgate.net

Anti-inflammatory Potential

Comprehensive literature searches did not yield specific studies investigating the anti-inflammatory potential of this compound. While the broader class of quinoline derivatives has been explored for anti-inflammatory properties, research dedicated to this particular compound is not available in the reviewed scientific literature.

Analgesic Activity

There is currently a lack of specific research data on the analgesic properties of this compound. Scientific investigations into the pain-relieving effects of this specific chemical entity have not been reported in the available literature.

Anti-leishmanial Activity

No dedicated studies on the anti-leishmanial activity of this compound were identified during the literature review. Although other quinoline derivatives have been assessed against Leishmania parasites, the efficacy of this specific compound remains uninvestigated.

Anti-malarial Activity

The primary area where the chemical scaffold of this compound has been investigated is in the context of anti-malarial drug discovery. Research has focused on the synthesis of its derivatives and their subsequent evaluation against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

In a notable study, researchers prepared a series of Baylis-Hillman adducts from various substituted 2-chloroquinoline-3-carboxaldehydes to screen them for in vitro anti-malarial activity. researchgate.net The precursor to this compound, which is 2-chloro-7-methylquinoline-3-carboxaldehyde, was used to synthesize a derivative known as 2-[(2-Chloro-7-methylquinolin-3-yl)(hydroxy)methyl]acrylonitrile . researchgate.net

This study screened twenty-one such adducts against a chloroquine-sensitive strain of P. falciparum (FDL-J). The findings revealed that the majority of these compounds demonstrated "substantial antimalarial activity". researchgate.net While the specific inhibitory concentration for the 7-methyl derivative was not singled out, the activity of closely related compounds provides insight into the potential of this structural class. The results for other synthesized Baylis-Hillman adducts from this study are presented below.

Table 1: In Vitro Anti-malarial Activity of Selected Baylis-Hillman Adducts

| Compound | R1 | R2 | R3 | R4 | X | IC₅₀ (µg/mL) |

|---|---|---|---|---|---|---|

| 13 | H | H | H | H | COOMe | 0.051 |

| 14 | H | Me | H | H | COOMe | 0.048 |

| 18 | H | H | Me | H | COOMe | 0.049 |

| 20 | Me | H | H | H | COOMe | 0.053 |

| 21 | H | Cl | H | H | COOMe | 0.052 |

Data sourced from a study on Baylis-Hillman adducts derived from 2-chloroquinoline-3-carboxaldehydes. researchgate.net The table shows the 50% inhibitory concentration (IC₅₀) against P. falciparum.

The core structure, derived from this compound's corresponding aldehyde, is integral to these active compounds, suggesting that this quinoline methanol (B129727) derivative is a valuable scaffold for developing new anti-malarial agents. researchgate.net

Effects on Central Nervous System (CNS Disorders, Dopaminergic Agents)

A review of scientific databases reveals no specific research conducted to evaluate the effects of this compound on the central nervous system, including any potential activity as a dopaminergic agent or its relevance to CNS disorders.

Anti-proliferative Activity

Specific studies detailing the anti-proliferative effects of this compound against cancer cell lines are not present in the current body of scientific literature. While related 7-chloroquinoline derivatives have been explored for anticancer properties, this particular molecule has not been the focus of such investigations. researchgate.netscielo.br

Anti-HIV Activity

There is no available research data concerning the evaluation of this compound for anti-HIV activity. The potential of this specific compound as an inhibitor of HIV replication has not been reported.

Therapeutic Potential and Drug Discovery Considerations

Preclinical Evaluation of Therapeutic Candidates

The preclinical evaluation of new chemical entities is a critical step in drug discovery. For quinoline (B57606) derivatives, this typically involves a battery of in vitro and in vivo studies to determine their biological activity and preliminary safety profile.

A new series of 2-chloro-3-substituted quinoline derivatives have been synthesized and evaluated for their in vitro antitumor activity. researchgate.net The cytotoxicity of these compounds was tested using the MTT assay against a panel of four different human tumor cell lines: hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and prostate cancer (PC3). researchgate.net The results of such studies are typically presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For instance, some novel quinoline derivatives have shown potent antitumor effects on this panel of cancer cell lines when compared against a standard chemotherapeutic agent like 5-fluorouracil. researchgate.net

These in vitro assays are the first step in identifying promising therapeutic candidates. Compounds that demonstrate significant activity and selectivity against cancer cells over normal cells are then advanced to more complex preclinical models. nih.gov

Pharmacokinetic Profiling (ADME Properties)

The pharmacokinetic profile of a drug candidate, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), is a determining factor in its potential for clinical success. These properties are crucial for ensuring that the compound can reach its target in the body in sufficient concentrations and for an appropriate duration. wikipedia.org For quinoline derivatives, in silico models are often employed for the early prediction of ADME properties.

A study on novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde, which are structurally related to (2-Chloro-7-methylquinolin-3-yl)methanol, predicted their ADME properties. researchgate.net The synthesized compounds were found to possess reliable ADME characteristics, suggesting their potential as bioavailable drug candidates. researchgate.net These predictive studies are valuable for guiding the design and selection of compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in drug development. nih.gov

Toxicity Assessment (e.g., Brine Shrimp Toxicity, Oral Rat LD50)

A thorough toxicity assessment is paramount in the development of any new therapeutic agent. Preliminary toxicity is often evaluated using simple, rapid, and cost-effective methods like the brine shrimp lethality test (BSLT). This assay is a useful tool for the preliminary screening of cytotoxic activity of plant extracts and synthetic compounds. ijhsr.org The test determines the concentration of a substance that is lethal to 50% of the brine shrimp nauplii (LC50) over a 24-hour period. mdpi.com The extent of lethality is typically directly proportional to the concentration of the compound being tested. mdpi.com

The LC50 values obtained from the brine shrimp lethality assay are used to classify the toxicity of a compound. While specific data for this compound is not available, the general toxicity classifications are as follows:

Highly toxic: LC50 < 100 µg/mL

Moderately toxic: 100 ≤ LC50 ≤ 500 µg/mL

Weakly toxic: 500 ≤ LC50 ≤ 1000 µg/mL

Non-toxic: LC50 > 1000 µg/mL

For more definitive toxicity data, studies in rodents are conducted. The acute oral toxicity is often expressed as the LD50 value, which is the dose required to be lethal to 50% of the test population. nih.gov For instance, quantitative structure-activity relationship (QSAR) analyses have been performed on the LD50 oral toxicity data of various chemicals in rats and mice to predict the toxicity of new compounds. nih.gov The rat acute oral LD50 data set for a large number of chemicals shows a wide range of values, from highly toxic to practically non-toxic. nih.gov

Drug Likeness and Lipinski's Rule of Five Compliance

"Drug likeness" is a qualitative concept used in drug design to assess how "drug-like" a compound is with respect to factors such as bioavailability. Lipinski's Rule of Five is a widely used guideline to evaluate drug likeness and predict if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. wikipedia.orgdrugbank.com The rule states that, in general, an orally active drug has no more than one violation of the following criteria wikipedia.orgunits.it:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds)

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms)

A molecular weight of less than 500 daltons

A calculated octanol-water partition coefficient (log P) that does not exceed 5

For the compound this compound, the compliance with Lipinski's Rule of Five can be assessed as follows:

| Parameter | Value for this compound | Compliance with Lipinski's Rule of Five |

|---|---|---|

| Molecular Weight | 207.66 g/mol | Yes (< 500) |

| Hydrogen Bond Donors | 1 (from the -OH group) | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 (the N in the quinoline ring and the O in the -OH group) | Yes (≤ 10) |

| Log P | Estimated to be similar to (2-Chloroquinolin-3-yl)methanol (B155800) (LogP: 2.38) | Yes (≤ 5) |

| Number of Violations | 0 | Yes |

Based on this analysis, this compound is fully compliant with Lipinski's Rule of Five, suggesting that it has a favorable profile for oral bioavailability.

Future Directions in Quinoline-Based Drug Development

The promising biological activities of quinoline derivatives continue to drive research into the development of new and improved therapeutic agents based on this scaffold.

A key strategy in drug development is the synthesis of novel analogues of a lead compound to improve its potency and selectivity. The precursor to this compound, 2-chloroquinoline-3-carbaldehyde (B1585622), is a versatile starting material for the synthesis of a wide range of derivatives. nih.gov By modifying the substituents on the quinoline ring, it is possible to fine-tune the pharmacological properties of the resulting compounds. For example, the synthesis of a library of functionalized 7-chloroquinolines has been reported, with some of the synthesized 4-carbinol quinolines showing interesting antiproliferative properties. durham.ac.uk The goal of such medicinal chemistry efforts is to identify analogues with enhanced therapeutic efficacy and a more favorable safety profile.

In cancer therapy, combination treatments are often more effective than single-agent therapies. The use of quinoline derivatives in combination with other anticancer drugs is an area of active research. rsc.org This approach can lead to synergistic effects, where the combined effect of the two drugs is greater than the sum of their individual effects. rsc.org Furthermore, combination therapies can help to overcome drug resistance, a major challenge in cancer treatment. For instance, the combination of quinolines with other agents has been reported to be effective against certain cancer cell lines. Future studies could explore the potential of this compound or its optimized analogues in combination with existing chemotherapeutic agents to enhance their anticancer activity.

Q & A

Q. What are the established synthetic routes for (2-Chloro-7-methylquinolin-3-yl)methanol, and how are reaction conditions optimized?

The compound is synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting 3-acetyl-6-chloro-2-methyl-4-phenylquinoline with 2-chloro-7-methylquinoline-3-carbaldehyde in methanol under alkaline conditions (e.g., KOH) at room temperature for 12 hours . Post-reaction neutralization with dilute acetic acid yields a crude product, which is purified using column chromatography with ethyl acetate-hexane (4:1) as the mobile phase. Slow evaporation of an acetone solution produces crystals suitable for X-ray analysis. Yield optimization (~87%) is achieved by controlling stoichiometry and reaction time .

Q. How is column chromatography applied in purifying this compound?

Column chromatography is critical for removing unreacted precursors and byproducts. The ethyl acetate-hexane (4:1) system provides optimal polarity for separating the target compound based on differential adsorption. Fractions are monitored via TLC, and the product is collected after confirming purity via melting point analysis (453–455 K) . Pre-adsorption of the crude mixture onto silica gel before column loading enhances separation efficiency.

Q. What spectroscopic and crystallographic methods confirm the molecular structure?

- NMR : and NMR validate the quinoline backbone and substituents.

- X-ray crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves bond lengths, angles, and torsion angles (e.g., C18=C19 bond length: 1.337 Å, E-configuration). The structure is refined using SHELXL-97, with anisotropic displacement parameters for non-H atoms .

- Unit cell parameters : Triclinic system (), Å, Å, Å .

Advanced Research Questions

Q. How are disordered solvent molecules (e.g., ethanol) modeled in crystallographic refinement?

Disordered ethanol molecules (occupancy = 0.5) are resolved using SHELXL's ISOR command to constrain anisotropic displacement parameters. Distance restraints (e.g., 1.500 Å for C–C bonds) and riding models for H-atoms maintain geometric realism. The disorder is attributed to ethanol occupying cavities formed by C–H···Cl/O/N and π–π interactions . Omission of poorly fitting reflections (e.g., (0 1 0)) improves refinement convergence .

Q. What strategies resolve discrepancies in crystallographic data interpretation?

- Cross-validation : Compare geometric parameters (bond lengths, angles) with DFT-optimized structures.

- Multi-software refinement : Use WinGX to interface with SHELX and ORTEP-III, ensuring consistency in anisotropic displacement ellipsoid visualization .

- Supplementary techniques : Pair crystallography with NMR or IR to confirm functional groups and hydrogen-bonding patterns .

Q. How are intermolecular interactions analyzed to predict physicochemical properties?

Intermolecular forces (e.g., C–H···Cl, C–H···O, π–π stacking) are quantified using Mercury or PLATON. For this compound:

- π–π distances : 3.5853 Å (pyridyl–pyridyl) and 3.8268 Å (pyridyl–phenyl) .

- Hydrogen bonds : O–H···N (2.76 Å) stabilizes the 3D lattice.

These interactions inform solubility, thermal stability, and potential co-crystal formation .

Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。